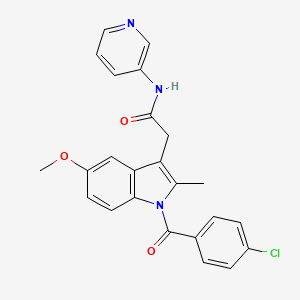
N-(3-Pyridyl)indomethacin Amide
Übersicht
Beschreibung
N-(3-pyridyl)-indomethacin amide (N-3PyIA) is one of several aromatic amides of indomethacin reported to be potent and selective reversible inhibitors of COX-2.1 N-3PyIA selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM. It is about 1,300 times less potent as an inhibitor of ovine recombinant COX-1.1 However, N-3PyIA is not selective as an inhibitor of ovine seminal vesicular COX-1 and ovine placental COX-2. The IC50 values for ovine COX-1 and -2 are 75 and 50 µM, respectively.
Wirkmechanismus
Target of Action
N-(3-Pyridyl)indomethacin Amide, also known as N-3PyIA, is a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin .
Mode of Action
N-3PyIA selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM . It is about 300-fold less potent as an inhibitor of human recombinant COX-1 .
Biochemical Pathways
The primary biochemical pathway affected by N-3PyIA is the cyclooxygenase pathway . By inhibiting COX-2, N-3PyIA reduces the production of prostanoids, which are key mediators and regulators of inflammation.
Biochemische Analyse
Biochemical Properties
N-(3-Pyridyl)indomethacin Amide interacts with the enzyme COX-2, inhibiting its activity . It has been found to inhibit human recombinant COX-2 with an IC50 value of 0.052 μM, making it a potent inhibitor . It is over 1300 times less potent as an inhibitor of ovine COX-1 .
Cellular Effects
The inhibition of COX-2 by this compound can have significant effects on cellular processes. COX-2 is an enzyme that plays important roles in prostaglandin biosynthesis in inflammatory cells and the central nervous system . By inhibiting this enzyme, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with COX-2, leading to the inhibition of this enzyme . This can result in changes in gene expression and cellular metabolism due to the role of COX-2 in prostaglandin biosynthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of prostaglandin biosynthesis, where it interacts with the enzyme COX-2
Eigenschaften
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-20(13-23(29)27-18-4-3-11-26-14-18)21-12-19(31-2)9-10-22(21)28(15)24(30)16-5-7-17(25)8-6-16/h3-12,14H,13H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPHQYAZUTCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















